3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC0542225
Molecular Formula: C16H17BrN6O
Molecular Weight: 389.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine -](/images/no_structure.jpg)
Specification
Molecular Formula | C16H17BrN6O |
---|---|
Molecular Weight | 389.25 g/mol |
IUPAC Name | 3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21) |
Standard InChI Key | CQXAPCMYRSTDGK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
3-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is formally designated by the IUPAC name 3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine and is alternatively known as S6K1-IN-DG2 or DG2 in pharmacological contexts . Its molecular formula, C₁₆H₁₇BrN₆O, corresponds to a molecular weight of 389.25 g/mol . The structure integrates a pyrazolo[3,4-d]pyrimidine core substituted at the 3-position with a bromine atom and at the 4-position with a 4-(2-methoxyphenyl)piperazine moiety, conferring both planar and three-dimensional complexity (Fig. 1) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₇BrN₆O | |
Molecular Weight | 389.25 g/mol | |
SMILES Notation | COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br | |
InChI Key | CQXAPCMYRSTDGK-UHFFFAOYSA-N | |
ChEMBL ID | CHEMBL1254209 |
Spectral and Stereochemical Features
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is manufactured via multi-step heterocyclic condensation reactions. A plausible pathway involves:
-
Bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine at the 3-position using PBr₃ or NBS .
-
Nucleophilic aromatic substitution of the 4-chloro group with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
MolCore BioPharmatech reports production batches with ≥97% purity, as verified by HPLC and mass spectrometry .
Quality Control and Specifications
Industrial suppliers adhere to ISO-certified processes, with critical quality attributes including:
-
Residual Solvents: <500 ppm (ICH Q3C guidelines)
-
Heavy Metals: <10 ppm (USP <231>)
Pharmacological Applications and Mechanism of Action
S6K1 Inhibition and mTORC1 Signaling
DG2 functions as a selective S6K1 inhibitor (IC₅₀ ≈ 50 nM) , targeting the serine/threonine kinase S6K1, a downstream effector of mTORC1. In PTEN-deficient malignancies, constitutive mTORC1 activation drives S6K1-mediated phosphorylation of ribosomal protein S6 (rpS6), promoting cap-dependent translation and cell survival . DG2 suppresses rpS6 phosphorylation (Ser235/236) by directly binding S6K1’s catalytic domain, as demonstrated in glioblastoma (U87, LN229) and hematopoietic (FL5.12) models .
Comparative Pharmacodynamics
Table 2: S6K1 Inhibitor Profiling
Inhibitor | Target Specificity | rpS6 Inhibition | S6K1 T389 Feedback | Cytotoxicity in PTEN-/- |
---|---|---|---|---|
DG2 | S6K1, PI3Kδ, FLT3 | +++ | ++ | + |
AD80 | S6K1, RET, RAF | +++ | - | +++ |
LY-2779964 | S6K1 | ++ | ++++ | - |
Data adapted from PMC5374978 show DG2’s polykinase activity reduces its selectivity compared to AD80. Notably, DG2 induces phosphorylation of S6K1 at T389 (a mTORC1-mediated feedback loop), limiting its apoptotic efficacy in PTEN-null cells . This contrasts with AD80, which avoids T389 phosphorylation and exhibits superior cytotoxicity .
Preclinical Research Findings
In Vitro Cytotoxicity Studies
In PTEN-deficient FL5.12 hematopoietic cells, DG2 (10 μM) reduced viability by 40% at 72 hours, versus 80% for AD80 . Mechanistically, DG2’s induction of T389 phosphorylation creates a pro-survival signal via mTORC1-4EBP1, blunting its therapeutic effect .
In Vivo Efficacy and Pharmacokinetics
While in vivo data for DG2 remain limited, related S6K1 inhibitors like PF-4708671 show poor blood-brain barrier penetration, suggesting DG2 may require structural optimization for CNS malignancies . Plasma protein binding (>90%) and a short half-life (t₁/₂ ≈ 2.1 h in mice) further limit utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume